4-Isothiazolecarboxylic acid, 3,5-dichloro
Overview
Description
4-Isothiazolecarboxylic acid, 3,5-dichloro: is a heterocyclic compound with the molecular formula C4HCl2NO2S and a molecular weight of 198.03 g/mol . This compound is characterized by the presence of an isothiazole ring substituted with two chlorine atoms at the 3 and 5 positions and a carboxylic acid group at the 4 position.
Mechanism of Action
Target of Action
Thiazoles, the class of compounds to which it belongs, have been found to interact with a variety of biological targets . For instance, some thiazoles are known to interact with topoisomerase II, a key enzyme involved in DNA replication .
Mode of Action
For example, some thiazoles bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazoles in general have been found to impact a wide range of biochemical pathways . For instance, some thiazoles have been shown to affect the synthesis of neurotransmitters, such as acetylcholine .
Pharmacokinetics
Thiazoles are known to have diverse solubility profiles, which can influence their bioavailability . For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazoles have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazoles can be influenced by the ph and temperature of the environment .
Biochemical Analysis
Biochemical Properties
3,5-Dichloro-1,2-thiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound’s interaction with these enzymes often involves binding to the active site, leading to enzyme inhibition and subsequent disruption of bacterial metabolic processes.
Cellular Effects
The effects of 3,5-Dichloro-1,2-thiazole-4-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth.
Molecular Mechanism
At the molecular level, 3,5-Dichloro-1,2-thiazole-4-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves interactions with the enzyme’s active site, resulting in changes in enzyme conformation and activity . Furthermore, the compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dichloro-1,2-thiazole-4-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained antimicrobial and anti-inflammatory effects, although the potency may decrease with prolonged exposure.
Dosage Effects in Animal Models
The effects of 3,5-Dichloro-1,2-thiazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antimicrobial and anti-inflammatory activities. At higher doses, toxic or adverse effects may be observed . These effects include cellular toxicity, organ damage, and disruption of normal metabolic processes. Threshold effects have been identified, indicating the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
3,5-Dichloro-1,2-thiazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, the compound can inhibit enzymes involved in the synthesis of essential metabolites, leading to altered metabolic flux and changes in metabolite levels . These interactions highlight the compound’s potential as a metabolic modulator in various biological systems.
Transport and Distribution
The transport and distribution of 3,5-Dichloro-1,2-thiazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to bind to transporters and proteins ensures its effective distribution within the target tissues, enhancing its biological activity.
Subcellular Localization
The subcellular localization of 3,5-Dichloro-1,2-thiazole-4-carboxylic acid is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, thereby exerting its biological effects. For example, the compound may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Isothiazolecarboxylic acid, 3,5-dichloro typically involves the chlorination of isothiazole derivatives. One common method includes the reaction of isothiazole with chlorine gas in the presence of a suitable solvent, such as dimethylformamide, at elevated temperatures . The reaction proceeds through the formation of intermediate chlorinated products, which are subsequently converted to the desired compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the final product. Additionally, green chemistry approaches, such as solvent recycling and waste minimization, are employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Isothiazolecarboxylic acid, 3,5-dichloro undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in the presence of a base, such as potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Alkyl or aryl-substituted isothiazole derivatives.
Scientific Research Applications
4-Isothiazolecarboxylic acid, 3,5-dichloro has a wide range of scientific research applications, including:
Comparison with Similar Compounds
- 3,4-Dichloro-5-isothiazolecarboxylic acid
- 5-Isothiazolecarboxylic acid, 3,4-dichloro-, potassium salt
Comparison: 4-Isothiazolecarboxylic acid, 3,5-dichloro is unique due to its specific substitution pattern on the isothiazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits higher potency in antimicrobial and antifungal activities, making it a valuable candidate for various applications .
Properties
IUPAC Name |
3,5-dichloro-1,2-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2NO2S/c5-2-1(4(8)9)3(6)10-7-2/h(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAITTMZJQQYEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SN=C1Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308233 | |
Record name | 3,5-Dichloro-1,2-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80308233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3889-59-6 | |
Record name | 3889-59-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202751 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Dichloro-1,2-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80308233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dichloro-1,2-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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